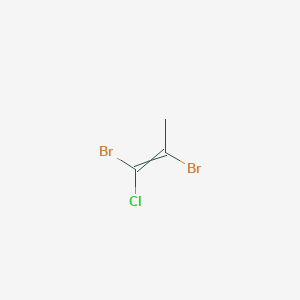![molecular formula C16H18N2OS B12544150 Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-14-6](/img/structure/B12544150.png)
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group and a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of an appropriate isothiocyanate with a corresponding amine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas into corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted thioureas, which have significant applications in organic synthesis and pharmaceuticals .
Applications De Recherche Scientifique
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog with similar reactivity but fewer biological applications.
Selenourea: Contains selenium instead of sulfur, exhibiting different chemical properties.
Phenethylamine-based Thioureas: These compounds have similar structural features but different biological activities.
Uniqueness
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features that confer distinct biological activities and reactivity patterns. Its phenylmethoxyphenyl ethyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
832099-14-6 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(3-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c17-16(20)18-10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H3,17,18,20) |
Clé InChI |
GOVQUZROUFWTMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


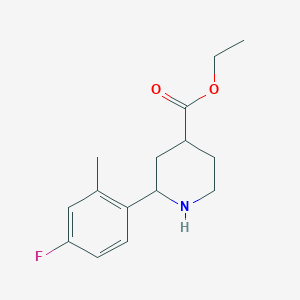
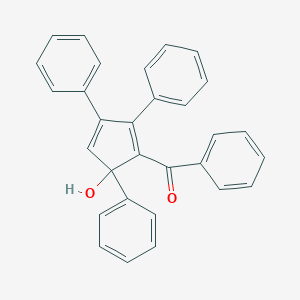
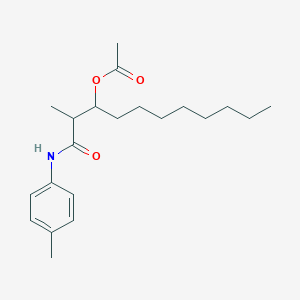
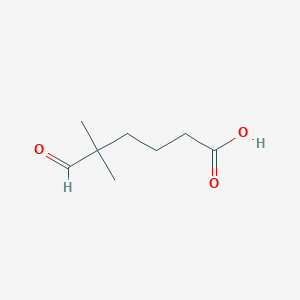

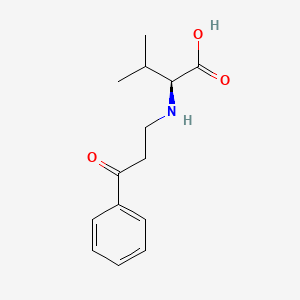
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)



